2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-11-7-12(2)17(13(3)8-11)23-15(26)10-25-20(27)16-18(29-6)14(4)9-22-19(16)24(5)21(25)28/h7-9H,10H2,1-6H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKMVSCMSLLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The starting materials often include substituted pyrimidines and acetamides. The reaction conditions usually require the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and halogenating agents like bromine (Br₂). The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related acetamide derivatives from the literature, focusing on core scaffolds, substituents, physicochemical properties, and spectroscopic characteristics.
Core Structure and Substituent Variations
Key Observations :
- The pyrido[2,3-d]pyrimidine core in the target compound is more complex than thieno[2,3-d]pyrimidine or simple pyrimidine scaffolds in analogs. This fused system may enhance planarity and π-π stacking interactions in biological targets .
- The 2,4,6-trimethylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like dichlorophenyl or phenoxy groups in analogs .
Physicochemical Properties
Key Observations :
- Melting points vary significantly with substituents. The dichlorophenyl analog has the highest melting point (230°C), likely due to strong intermolecular halogen bonding.
- IR spectra consistently show C=O stretches near 1690–1730 cm⁻¹ and NH stretches around 3300–3400 cm⁻¹ across all compounds, confirming acetamide functionality .
Spectroscopic Data Comparison
¹H-NMR Highlights:
- Target Compound : Anticipated peaks for 2,4,6-trimethylphenyl (δ ~2.10–2.50 ppm for CH₃) and pyrido[2,3-d]pyrimidine protons (δ ~5.0–8.0 ppm).
- Compound : δ 2.10 (COCH₃), 2.50 (NCH₃), and aromatic protons at δ 7.37–7.47 .
- Compound : Distinct NH signals at δ 12.50 (pyrimidine NH) and δ 10.10 (acetamide NH) .
- Compound : Aromatic protons at δ 7.28–7.62 and pyrimidine proton at δ 8.6 .
Key Insight : The target compound’s trimethylphenyl group would produce upfield-shifted CH₃ signals, differentiating it from analogs with electron-withdrawing substituents (e.g., Cl in ).
Biological Activity
The compound 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 946220-35-5) is a member of the pyrido[2,3-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrido[2,3-d]pyrimidine core.
- An N-(2,4,6-trimethylphenyl) acetamide substituent.
The molecular formula is and it has a molecular weight of 384.44 g/mol. Its structural uniqueness allows for specific interactions with biological targets.
The mechanism of action of this compound is primarily linked to its ability to inhibit specific enzymes or receptors involved in tumor growth and proliferation. The compound's structure enables it to bind with high affinity to these targets, modulating their activity and potentially leading to therapeutic effects against cancer cells.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of various pyrido[2,3-d]pyrimidine derivatives. For instance:
- In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as NCI-H1975 and A549. The IC50 values reported for related compounds range from 0.297 μM to >50 μM depending on structural modifications .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B1 | H1975 | 13 |
| B8 | A549 | 0.440 |
| B9 | H1975 | <0.297 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on EGFR (Epidermal Growth Factor Receptor) kinase activity:
- The EGFR L858R/T790M mutation is associated with resistance to first-line therapies in non-small cell lung cancer (NSCLC). Compounds derived from this family have shown promising results in inhibiting this mutated form of EGFR .
Case Studies
A notable study synthesized several derivatives of pyrido[2,3-d]pyrimidines and assessed their biological activities:
- Synthesis and Evaluation : A series of compounds were synthesized and tested against the MDA-MB-231 breast cancer cell line. The most potent compound exhibited an IC50 value of 27.6 μM .
- Structure-Activity Relationship (SAR) : The study established that electron-withdrawing groups on the aromatic ring significantly enhance cytotoxic activity compared to electron-donating groups .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, typically starting with condensation of pyrido[2,3-d]pyrimidine precursors and functionalization of the acetamide moiety. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
- Temperature control : Reflux conditions (80–120°C) are critical for cyclization steps to avoid side products .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) while maintaining yields >75% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Pyrido[2,3-d]pyrimidine core + acetyl chloride, DMF, 100°C, 12 hrs | 68% |
| Acetamide coupling | 2,4,6-Trimethylphenylamine, EDC/HOBt, CH₂Cl₂, RT, 6 hrs | 82% |
Q. Which characterization techniques are essential for validating structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm; pyrimidine carbonyl carbons at δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₈N₄O₄: 452.21; observed: 452.19) .
- HPLC-PDA : Purity >95% with retention time consistency (e.g., C18 column, 70:30 acetonitrile/water, 1.0 mL/min) .
Q. How can initial biological activity screening be designed for this compound?
- Target selection : Prioritize enzymes/receptors linked to pyrido[2,3-d]pyrimidine bioactivity (e.g., kinases, topoisomerases) .
- Assay types :
- In vitro enzyme inhibition (IC₅₀ determination via fluorescence/quenching assays) .
- Cytotoxicity screening (MTT assay on cancer cell lines, e.g., HeLa, MCF-7) .
- Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity; staurosporine for kinase inhibition) .
Advanced Research Questions
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; binding affinity < -8.0 kcal/mol suggests high potency) .
- QSAR modeling : Employ Gaussian or Schrödinger Suite to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
- Reaction path analysis : ICReDD’s quantum chemical calculations optimize synthetic pathways and predict regioselectivity .
Q. How can contradictory bioactivity data between similar derivatives be resolved?
- Case example : A chloro-substituted analog shows 10-fold higher cytotoxicity than the methoxy variant.
- Methodology :
Solubility assessment : Measure logP values (e.g., chloro analog logP = 3.2 vs. methoxy logP = 2.1) to rule out bioavailability differences .
Metabolic stability : Conduct microsomal assays (e.g., t₁/₂ > 60 mins indicates favorable pharmacokinetics) .
Target engagement : Use SPR (surface plasmon resonance) to compare binding kinetics (e.g., KD < 1 µM confirms direct interaction) .
Q. What strategies mitigate degradation during long-term stability studies?
- Stress testing : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
- Degradation pathways :
- Hydrolysis: Monitor by LC-MS (e.g., cleavage of acetamide bond at pH < 3).
- Oxidation: Add antioxidants (e.g., 0.1% BHT) to formulations .
- Stabilizers : Cyclodextrin inclusion complexes improve aqueous solubility and reduce degradation by 40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
